2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole class of heterocycles. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The structure features a chloromethyl group and a tetrahydro-benzothiophene moiety, which are significant for its chemical reactivity and biological interactions.
2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole is classified as:
The synthesis of 2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole typically involves several key steps:
The synthesis may employ varying conditions such as temperature control (often between 0 °C to 40 °C) and the use of bases like sodium hydroxide or potassium carbonate to facilitate reactions . The yield and purity of the final product can be enhanced by optimizing reaction times and concentrations.
The molecular structure of 2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole features:
The molecular formula is , with a molecular weight of approximately 273.75 g/mol. The compound's melting point and spectral data (NMR and mass spectrometry) are critical for confirming its identity during synthesis .
The reactivity of 2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole can be characterized by:
Reaction conditions such as solvent choice (e.g., acetonitrile or methanol) and the presence of catalysts significantly influence the efficiency and selectivity of these reactions.
The mechanism by which 2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole exerts its biological effects is not fully elucidated but may involve:
In vitro studies indicate that certain analogs exhibit significant activity at low concentrations (EC50 values), suggesting effective mechanisms for inhibiting bacterial growth .
Relevant data from spectral analyses (e.g., Nuclear Magnetic Resonance spectroscopy) confirm the structural integrity post-synthesis .
The primary applications of 2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole include:
Research continues into exploring its full potential in medicinal chemistry and other fields .
The 1,3,4-oxadiazole ring system—a five-membered heterocycle featuring one oxygen and two nitrogen atoms—has evolved from a chemical curiosity to a cornerstone of functional molecules in pharmaceutical and material sciences. First characterized in the mid-20th century, this scaffold gained prominence due to its exceptional metabolic stability and versatile bioisosteric properties, effectively mimicking ester and amide functionalities while resisting enzymatic degradation [1] [6]. The 1980s marked a turning point with the discovery that 1,3,4-oxadiazoles serve as electron-transport moieties in organic semiconductors, enabling their use in early organic light-emitting diodes (OLEDs) [6]. However, their most transformative impact emerged in medicinal chemistry, exemplified by FDA-approved drugs: Raltegravir (HIV integrase inhibitor, 2007) and Zibotentan (anticancer agent targeting endothelin receptors) [1] [5]. Beyond therapeutics, recent advances exploit their high nitrogen-oxygen content for energetic materials, such as the thermally stable explosive TKX-55 (decomposition onset: 335°C) [6]. This trajectory underscores a dual pharmaceutical-material evolution driven by the scaffold’s tunable electronic profile and robust physicochemical properties.
Table 1: Milestones in 1,3,4-Oxadiazole Applications
Era | Application Domain | Key Compound/Use | Significance |
---|---|---|---|
1950-1960 | Pharmaceutical prototypes | Fenadiazole (sedative) | First therapeutic oxadiazole |
1980-1990 | Material science | Oligomeric oxadiazoles | Electron-transport layers in OLEDs |
2007 | Antiviral therapy | Raltegravir | First FDA-approved oxadiazole drug |
2010s | Energetic materials | TKX-55 | Thermally stable explosive |
2020s | Targeted cancer therapy | Zibotentan derivatives | EGFR inhibition & albuminuria reduction |
The bioactivity of 1,3,4-oxadiazoles is critically governed by substituent effects at the C2 and C5 positions, with benzothiophene and chloromethyl groups emerging as key pharmacophores. Benzothiophene—a bicyclic heterocycle featuring a fused benzene and thiophene ring—imparts enhanced lipophilicity (log P increase: 1.5–2.0 units) and π-stacking capability, facilitating interactions with hydrophobic enzyme pockets [3] [6]. This moiety is exemplified in drugs like Sertaconazole (antifungal) and Raloxifene (estrogen modulator), where it enhances membrane permeability and target affinity [3]. Conversely, the chloromethyl (–CH₂Cl) group serves as a versatile electrophilic handle for further derivatization. Its high reactivity enables nucleophilic substitutions with amines, thiols, or azides, generating diversified libraries for structure-activity relationship (SAR) studies [2] [9]. For instance, in EGFR kinase inhibitors, –CH₂Cl facilitates covalent binding to cysteine residues in the ATP-binding site, enhancing potency against resistant mutations [8] [9]. Synergistically, conjugating benzothiophene with chloromethyl-oxadiazole—as in 2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole—creates hybrid pharmacophores that leverage both lipophilic bulk and reactive flexibility for multitarget engagement [2] [3].
Table 2: Impact of Key Substituents on Oxadiazole Properties
Substituent | Key Property Modifications | Biological Consequences |
---|---|---|
Benzothiophene | ↑ Lipophilicity (log P +1.8) ↑ Polar surface area Extended π-system | Enhanced membrane permeability Improved intercalation into hydrophobic pockets Anticancer/antimicrobial potency |
Chloromethyl (–CH₂Cl) | Electrophilic reactivity Covalent binding potential Facile derivatization | Targeted covalent inhibition Prodrug activation Tunable pharmacokinetics |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1